![molecular formula C13H9FN2 B13046212 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is further substituted with a fluorine atom at the 3-position and a phenyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . This method allows for the efficient introduction of the fluorine and phenyl substituents onto the pyrrolo[3,2-B]pyridine core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and fluorination techniques can be applied. Industrial-scale production would likely involve optimization of reaction conditions, use of high-purity reagents, and implementation of scalable processes to ensure consistent yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: The compound has shown potential as a lead compound in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.
Industry: Its unique properties make it suitable for use in various industrial applications, including the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and phenyl group play crucial roles in modulating the compound’s binding affinity and selectivity. Upon binding to its target, the compound can influence downstream signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with a similar core structure but lacking the fluorine and phenyl substituents.
3-Fluoro-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the phenyl group.
6-Phenyl-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the fluorine atom.
Uniqueness
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine stands out due to the combined presence of both the fluorine atom and phenyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the phenyl group contributes to its binding affinity and selectivity for specific targets .
Propiedades
Fórmula molecular |
C13H9FN2 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
NKHAOWCEKXFJRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)F)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




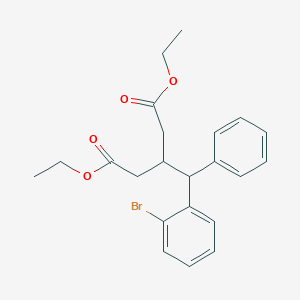
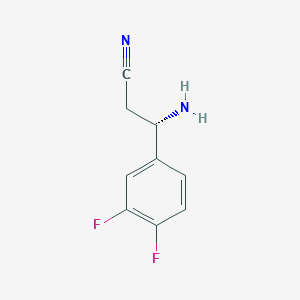
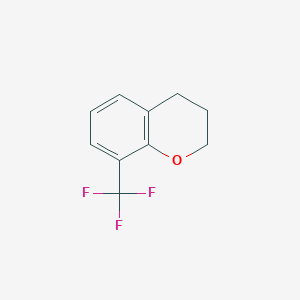
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
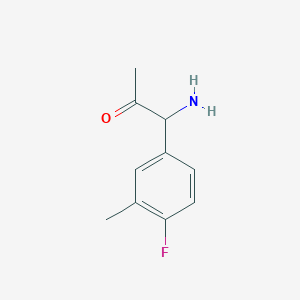
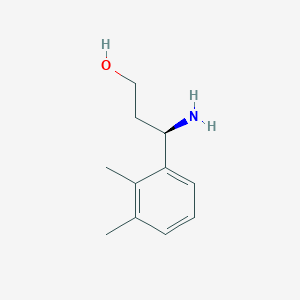
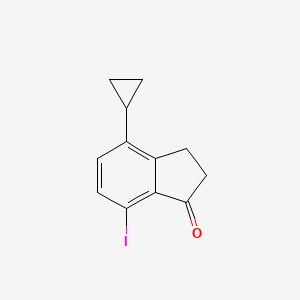
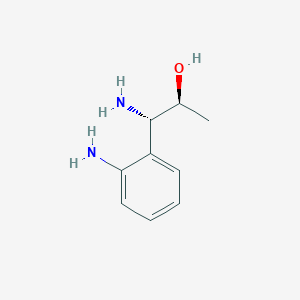

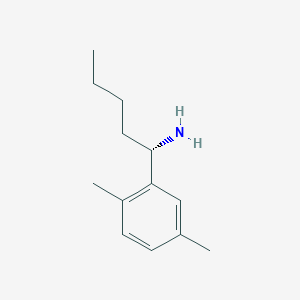
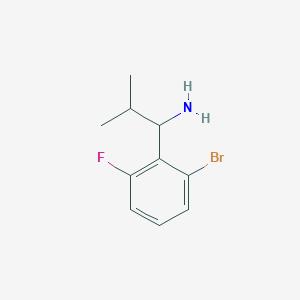
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
